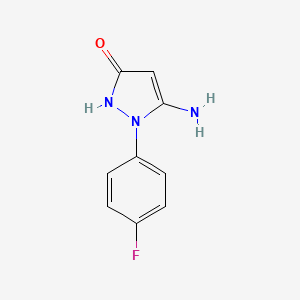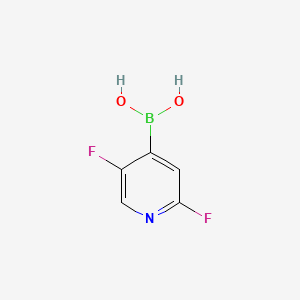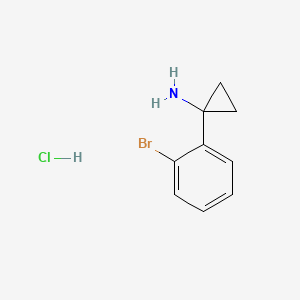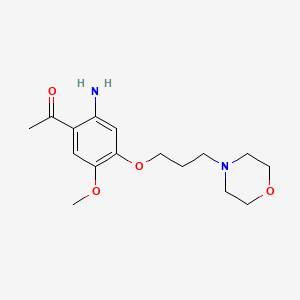
BISMUTH SUCCINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth succinate is a compound formed by the reaction of bismuth with succinic acid. It is known for its antimicrobial properties and is used in various pharmaceutical applications. Bismuth compounds, including this compound, have been widely studied for their potential in treating gastrointestinal disorders and infections caused by Helicobacter pylori .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bismuth succinate involves the reaction of bismuth oxide with succinic acid. The process typically includes the following steps:
Oxidation of Bismuth Metal: Bismuth metal is oxidized to form bismuth oxide (Bi2O3).
Preparation of Bismuth-Containing Solution: The bismuth oxide is dissolved in nitric acid to form a bismuth nitrate solution.
Hydrolytic Treatment: The bismuth nitrate solution undergoes hydrolytic treatment to form trihydroxopentaoxohexabismuth(III) pentanitrate trihydrate (Bi6O5(OH)35·3H2O).
Formation of Bismuth Oxide: The trihydroxopentaoxohexabismuth(III) pentanitrate trihydrate is treated with sodium hydroxide to obtain finely crystalline bismuth oxide (α-Bi2O3).
Reaction with Succinic Acid: The bismuth oxide is then reacted with a succinic acid solution to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity by controlling the content of impurity metals through careful selection of reagents and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: this compound can participate in substitution reactions where succinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Ligands such as chloride or nitrate ions in aqueous solutions.
Major Products Formed:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Bismuth compounds with different ligands.
Applications De Recherche Scientifique
Bismuth succinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Used in pharmaceutical formulations to treat gastrointestinal disorders and Helicobacter pylori infections.
Industry: Employed in the production of high-purity bismuth compounds for various industrial applications
Mécanisme D'action
The mechanism of action of bismuth succinate involves several pathways:
Antimicrobial Activity: this compound exerts its antimicrobial effects by binding to bacterial proteins and enzymes, disrupting their function. It also interferes with the bacterial cell wall and membrane integrity.
Inhibition of Enzymes: this compound inhibits enzymes involved in bacterial metabolism, leading to reduced bacterial growth and survival.
Disruption of Metal Ion Homeostasis: this compound disrupts the homeostasis of essential metal ions within bacterial cells, further inhibiting their growth
Comparaison Avec Des Composés Similaires
Bismuth Subcitrate: Used in the treatment of gastrointestinal disorders, similar to bismuth succinate.
Bismuth Salicylate: Known for its use in treating gastrointestinal issues and as an antimicrobial agent.
Bismuth Citrate: Used in various pharmaceutical applications for its antimicrobial properties.
Uniqueness of this compound: this compound is unique due to its specific interaction with succinic acid, which imparts distinct antimicrobial properties and makes it effective in treating Helicobacter pylori infections. Its preparation method ensures high purity, making it suitable for pharmaceutical applications .
Propriétés
| { "Design of the Synthesis Pathway": "BISMUTH SUCCINATE can be synthesized by reacting bismuth nitrate pentahydrate with succinic acid in the presence of water.", "Starting Materials": [ "Bismuth nitrate pentahydrate", "Succinic acid", "Water" ], "Reaction": [ "Dissolve bismuth nitrate pentahydrate in water.", "Add succinic acid to the solution and stir.", "Heat the mixture to reflux for several hours.", "Cool the mixture and collect the precipitate of BISMUTH SUCCINATE by filtration.", "Wash the precipitate with water and dry it in an oven." ] } | |
Numéro CAS |
139-16-2 |
Formule moléculaire |
C12H12Bi2O12 |
Poids moléculaire |
766.18 g/mol |
Nom IUPAC |
dibismuth;butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
Clé InChI |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
SMILES canonique |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
Synonymes |
BISMUTH SUCCINATE |
Origine du produit |
United States |
Q1: What is the influence of the starting material on the characteristics of bismuth succinate?
A1: Research indicates that the method used to synthesize α-bismuth oxide (α-Bi2O3), a precursor to this compound, significantly impacts the final product's morphology. Specifically, the chemical prehistory of α-Bi2O3 influences the particle size of the resulting this compound []. This is crucial for medical applications, as fine-crystalline this compound is often desired.
Q2: What are the structural characteristics of this compound, and how is this information confirmed?
A2: this compound, chemically represented as C2H4(COOBiO)2, can be synthesized through the reaction of α-Bi2O3 with a succinic acid solution []. The composition of this compound is confirmed through X-ray phase analysis and chemical analyses []. Further structural insights are gained through single-crystal X-ray diffraction, revealing the presence of fully deprotonated succinate anions (C4H4O42−) in both trans and gauche conformations within the structure [].
Q3: What different forms of this compound exist, and how do their structures differ?
A3: Research has identified two novel this compound hydrates: {[Bi(C4H4O4)1.5(H2O)2]·H2O}n (compound 1) and {[Bi2(C4H4O4)2O(H2O)2]·H2O}n (compound 2) []. Compound 1 exhibits a two-dimensional layered structure, while compound 2 forms a three-dimensional framework. These structural differences arise from the varying coordination of bismuth (Bi3+) cations with oxygen atoms from succinate anions and water molecules [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
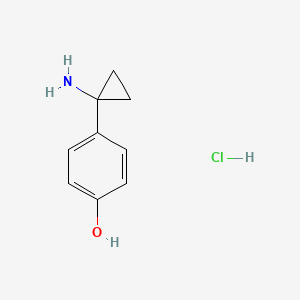
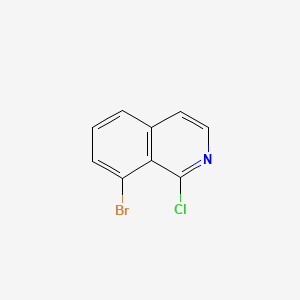


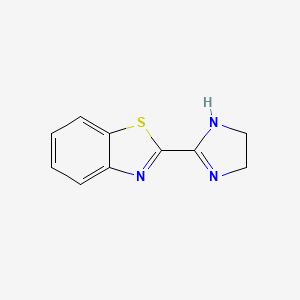
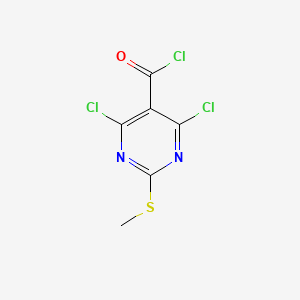
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
